molecular formula C14H18N2O4 B5725113 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde

4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde

Cat. No. B5725113
M. Wt: 278.30 g/mol
InChI Key: BKAKCCXNEJVZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde, also known as MPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is based on the oxidation of the methoxy group in the presence of ROS, which results in the formation of a highly fluorescent compound.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been found to have anti-inflammatory properties, which can help reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde is its ability to detect ROS in biological systems with high sensitivity and specificity. This compound can also be used in a wide range of experimental conditions, making it a versatile tool for scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde. One area of interest is the development of new fluorescent probes based on this compound for detecting other reactive species in biological systems. Another area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to explore the potential toxicity of this compound and its derivatives in vivo to determine their safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various areas of scientific research. Its ability to detect ROS with high sensitivity and specificity makes it a valuable tool for studying oxidative stress in biological systems. However, further research is needed to explore its potential applications and limitations fully.

Synthesis Methods

The synthesis of 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde involves the reaction between 2-methoxyphenol and piperazine in the presence of acetic anhydride, followed by the reaction with acetyl chloride and then with p-nitrobenzaldehyde. The final product is obtained by reducing the nitro group to an amino group using hydrogen gas and palladium on carbon.

Scientific Research Applications

4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarbaldehyde has been found to have potential applications in various areas of scientific research. One of the primary uses of this compound is as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. It has also been used as a precursor for the synthesis of other compounds with potential applications in drug discovery and bioimaging.

properties

IUPAC Name

4-[2-(2-methoxyphenoxy)acetyl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-12-4-2-3-5-13(12)20-10-14(18)16-8-6-15(11-17)7-9-16/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAKCCXNEJVZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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